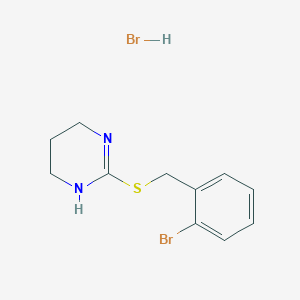

2-((2-Bromobenzyl)thio)-1,4,5,6-tetrahydropyrimidine hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthetic Chemistry Applications

The compound and its derivatives are frequently utilized as intermediates in synthetic chemistry for the development of various heterocyclic compounds. For instance, the synthesis and structural evaluations of Thiazolo[3,2‐a]pyrimidine derivatives demonstrate the compound's utility in creating heterocycles that are foundational structures in many pharmaceuticals (Balkan, Ertan, & Burgemeister, 1992). Similarly, the synthesis of 2-sulfanyl-6-methyl-1,4-dihydropyrimidines showcases the application of such compounds in generating new classes of antifilarial agents, indicating a potential pathway for developing treatments for filarial infections (Singh et al., 2008).

Biological Activity

Research into the biological activities of compounds structurally related to "2-((2-Bromobenzyl)thio)-1,4,5,6-tetrahydropyrimidine hydrobromide" has highlighted their potential in medical applications. For example, studies on the synthesis and anti-HIV-1 activity of thio analogues of dihydroalkoxybenzyloxopyrimidines reveal the significant potential of such compounds as non-nucleoside reverse transcriptase inhibitors, which could be crucial in the development of new therapies for HIV (Mai et al., 1995).

Material Science Applications

In material science, the bromination reactions and subsequent modifications of similar compounds have been studied for their potential in creating new materials with unique properties. For instance, the halogen bonding directed supramolecular assembly in bromo-substituted trezimides and tennimides explores the formation of macrocyclic structures through halogen bonding, which could have implications for the development of novel materials with specific functions (Mocilac & Gallagher, 2014).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The bromobenzyl group might interact with these targets due to its aromatic nature and the presence of a bromine atom, which is often involved in halogen bonding in biological systems .

Mode of Action

Without specific information, it’s hard to say exactly how this compound interacts with its targets. It might bind to its target and modulate its activity, leading to changes in cellular processes .

Biochemical Pathways

The affected pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could affect the production of certain metabolites .

Pharmacokinetics

Factors such as its size, polarity, and the presence of the bromine atom could influence its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. It could potentially lead to changes in cellular signaling, gene expression, or metabolic processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Propriétés

IUPAC Name |

2-[(2-bromophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2S.BrH/c12-10-5-2-1-4-9(10)8-15-11-13-6-3-7-14-11;/h1-2,4-5H,3,6-8H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGHGZHBAYYGDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)SCC2=CC=CC=C2Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Br2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-Bromobenzyl)thio)-1,4,5,6-tetrahydropyrimidine hydrobromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-isobutyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2970207.png)

![2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2970210.png)

![6-bromo-N-{4-[4-(2-chlorophenyl)piperazine-1-carbonyl]phenyl}-4-phenylquinazolin-2-amine](/img/structure/B2970211.png)

![N-(2-hydroxyethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2970214.png)

![4-[(4-Fluorophenoxy)methyl]benzohydrazide](/img/structure/B2970217.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2970219.png)

![5-phenyl-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2970220.png)